N-Propyl Substitution Maximizes Computed Lipophilicity (XLogP3) Among Linear N-Alkyl Analogs
The N‑propyl derivative exhibits a computed XLogP3 of 3.6, the highest value among the linear N‑alkyl (pyrrolidinyl)phenyl carbamate congeners, compared with 3.1 for N‑ethyl and 2.85 (experimental LogP) for N‑methyl [1][2]. Even the isosteric branched N‑isopropyl analog is marginally less lipophilic (XLogP3 3.5) [3]. This lipophilicity rank order (methyl < ethyl < isopropyl < propyl) is consistent with the greater solvent‑accessible hydrophobic surface area of the extended linear propyl chain.
| Evidence Dimension | XLogP3 (computed octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | N-Ethyl analog (CAS 31755-10-9): XLogP3 = 3.1; N-Methyl analog (CAS 33531-64-5): LogP = 2.85; N-Isopropyl analog (CAS 31772-86-8): XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +0.5 vs. N-ethyl; +0.75 vs. N-methyl; +0.1 vs. N-isopropyl |
| Conditions | XLogP3 values computed by XLogP3 3.0 algorithm as reported in PubChem (2025/2026 releases). Methyl analog LogP from ChemSrc experimental data. |
Why This Matters
Higher lipophilicity correlates with enhanced membrane permeability and blood‑brain barrier penetration, critical for CNS‑targeted acetylcholinesterase inhibitors intended for memory dysfunction applications; this positions the N‑propyl congener as the most CNS‑penetrant linear analog a priori.
- [1] PubChem. Carbanilic acid, 2-chloro-6-methyl-, N-propyl-3-pyrrolidinyl ester. CID 35929. XLogP3-AA: 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/31772-85-7. View Source
- [2] PubChem. Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-3-pyrrolidinyl ester. CID 208172. XLogP3-AA: 3.1. https://pubchem.ncbi.nlm.nih.gov/compound/31755-10-9. View Source
- [3] PubChem. Carbanilic acid, 2-chloro-6-methyl-, N-isopropyl-3-pyrrolidinyl ester. CID 35930. XLogP3-AA: 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/31772-86-8. View Source
